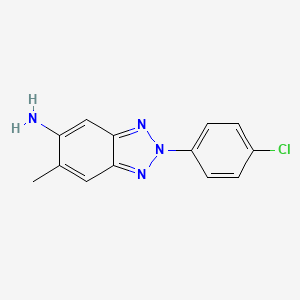

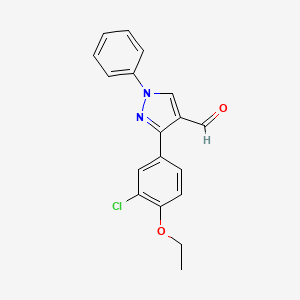

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine, also known as CMPT, is a unique compound with a wide range of applications in scientific research. It is a synthetically produced molecule with a variety of uses in biomedical and pharmaceutical research. CMPT has been studied extensively in recent years, and its potential uses and applications are constantly being explored.

Aplicaciones Científicas De Investigación

Synthesis of Antimicrobial Agents

One study focused on the synthesis of formazans from a Mannich base derivative involving a similar structural motif to "2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine". These compounds exhibited moderate antimicrobial activity against various bacterial and fungal strains, highlighting the potential of benzotriazole derivatives as antimicrobial agents (Sah et al., 2014).

Environmental Applications

Another study investigated the environmental occurrence of benzotriazole UV filters, indicating the widespread use of benzotriazole derivatives in consumer products and their subsequent environmental impact. This research underscores the importance of understanding the environmental behavior of such compounds (Zhang et al., 2011).

Antimicrobial and Anticancer Synthesis

Further research into 1,2,4-triazole derivatives, related in structure and functional group positioning, demonstrated the synthesis of compounds with good to moderate antimicrobial activities. These findings suggest that modifications to the benzotriazole core can lead to potent biological activities (Bektaş et al., 2007).

Corrosion Inhibition

A study on the corrosion inhibition performances of certain thiazole and thiadiazole derivatives for iron metal highlighted the utility of these compounds in protecting metals from corrosion. This suggests potential industrial applications for benzotriazole derivatives in coatings and materials science (Kaya et al., 2016).

Antiviral Activity

The synthesis of new thiadiazole sulfonamides starting from a chlorobenzene derivative revealed compounds with anti-tobacco mosaic virus activity, indicating the potential of benzotriazole analogs in the development of antiviral drugs (Chen et al., 2010).

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXUZEMDFOVOOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901324155 |

Source

|

| Record name | 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49667054 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-amine | |

CAS RN |

53105-58-1 |

Source

|

| Record name | 2-(4-chlorophenyl)-6-methylbenzotriazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901324155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)

![Cyclopropyl(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2552971.png)

![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)